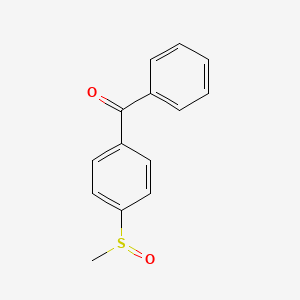

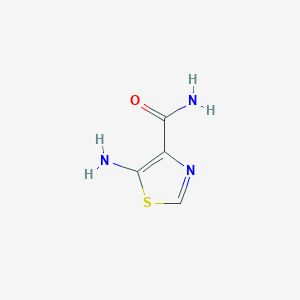

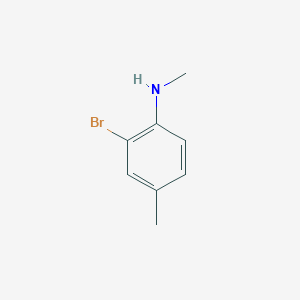

![molecular formula C12H15BrO B1282510 2-溴-1-[4-(2-甲基丙基)苯基]乙酮 CAS No. 30095-48-8](/img/structure/B1282510.png)

2-溴-1-[4-(2-甲基丙基)苯基]乙酮

描述

Synthesis Analysis

The synthesis of brominated aromatic ketones can be inferred from the papers provided. For instance, a palladium-catalyzed reaction involving 2-hydroxy-2-methylpropiophenone and aryl bromides leads to multiple arylation products . Although the exact compound is not synthesized in the papers, the methodologies described could potentially be adapted for its synthesis. The Schiff base compound synthesis involving bromosalicylaldehyde and the synthesis of brominated antipyrine derivatives also provide insights into the synthetic strategies that could be employed for brominated aromatic compounds.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be complex and is often elucidated using techniques such as X-ray crystallography , . The Schiff base compound mentioned in paper has been characterized by X-ray single-crystal diffraction, providing detailed information about its geometry. Similarly, the antipyrine derivatives in paper have been characterized by X-ray structure characterization. These studies highlight the importance of structural analysis in understanding the properties of brominated compounds.

Chemical Reactions Analysis

The chemical reactivity of brominated compounds is diverse. The palladium-catalyzed reaction described in paper involves C-C and C-H bond cleavages, indicating that brominated compounds can participate in complex transformations. The study of the molecular ion of 3-phenyl-1-bromopropane and the synthesis of 1-bromo-3-buten-2-one further demonstrate the reactivity of brominated compounds in elimination and addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. The thermal analyses of copper(II) and oxido-vanadium(IV) complexes of a brominated phenol compound provide information on their stability and decomposition patterns. The vibrational assignments and HOMO-LUMO analysis of a brominated pyrazole derivative offer insights into the electronic properties and potential applications in nonlinear optics. The biological evaluation of a brominated naphthalene derivative suggests potential antimicrobial activities, indicating that such compounds could have pharmaceutical relevance.

科学研究应用

Organic Chemistry

- Application : “2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one” is used in the synthesis of alpha-Bromoketones from Secondary Alcohols .

- Method : The compound is used in a one-pot strategy to synthesize alpha-Bromoketones. The process involves the use of Ammonium Bromide and Oxone .

- Results : The method has been successful in synthesizing a variety of alpha-Bromoketones, including Bromo-1-(1-phenyl)ethanone, 2-Bromo-1-(4-fluorophenyl)ethanone, and 2-Bromo-1-(3-fluorophenyl)ethanone .

Pharmaceutical Synthesis

- Application : This compound plays a crucial role in the synthesis of various pharmaceuticals .

- Method : The compound serves as a crucial intermediate in the synthesis of various compounds with diverse applications .

- Results : Research has revealed that 2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one exhibits notable antimicrobial activity against a wide range of bacteria and fungi .

属性

IUPAC Name |

2-bromo-1-[4-(2-methylpropyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO/c1-9(2)7-10-3-5-11(6-4-10)12(14)8-13/h3-6,9H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQUBVKCMLJPLLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60545967 | |

| Record name | 2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one | |

CAS RN |

30095-48-8 | |

| Record name | 2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

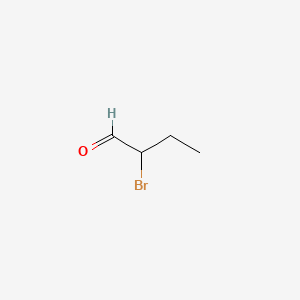

![2-Methyl-2-[(trimethylsilyl)oxy]propanenitrile](/img/structure/B1282447.png)

![Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one](/img/structure/B1282465.png)